molecular formula C10H17N5O3 B15295993 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride

Cat. No.: B15295993
M. Wt: 255.27 g/mol
InChI Key: QGEWRWNPVHWFQF-UHFFFAOYSA-N
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Description

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride is a chemical compound with the molecular formula C10H18ClN5O3. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride involves several steps. Typically, the process begins with the preparation of the tetrazole ring, followed by the introduction of the morpholin-4-ylmethyl group. The final step involves the formation of the butanoic acid moiety and its conversion to the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride can be compared with other similar compounds, such as:

    4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]pentanoic acid hydrochloride: This compound has a similar structure but with a pentanoic acid moiety instead of butanoic acid.

    4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]hexanoic acid hydrochloride: This compound features a hexanoic acid moiety.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications .

Properties

Molecular Formula

C10H17N5O3

Molecular Weight

255.27 g/mol

IUPAC Name

4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butanoic acid

InChI

InChI=1S/C10H17N5O3/c16-10(17)2-1-3-15-9(11-12-13-15)8-14-4-6-18-7-5-14/h1-8H2,(H,16,17)

InChI Key

QGEWRWNPVHWFQF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NN=NN2CCCC(=O)O

Origin of Product

United States

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